2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol involves multiple steps:
Initial Reaction: The starting material is reacted with isopropanol and n-hexane in a 5:1 ratio.
Filtration and Carbon Treatment: The solution is treated with activated carbon and filtered.
Cooling and Precipitation: The filtrate is cooled to 0°C, and a 50% isopropanol solution is added slowly to precipitate the product.
Filtration and Drying: The precipitate is filtered and washed with 50% isopropanol solution, followed by vacuum drying at 40°C.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a reference compound in studying SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Primarily used in the treatment of type 2 diabetes, showing promising results in clinical trials.
Industry: Utilized in the development of new antidiabetic drugs.
作用机制
The compound exerts its effects by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By selectively inhibiting SGLT2, it reduces renal glucose reabsorption, increases urinary glucose excretion, and lowers plasma glucose levels. This mechanism involves binding to the SGLT2 protein and blocking its function, leading to improved glycemic control in patients with type 2 diabetes .
相似化合物的比较
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Canagliflozin: Also an SGLT2 inhibitor used for type 2 diabetes treatment.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects
Uniqueness
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol is unique due to its high selectivity for SGLT2 over SGLT1, resulting in fewer side effects and better efficacy in glucose control. Its molecular structure allows for potent inhibition with minimal off-target effects .
生物活性
The compound 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol, commonly known as Luseogliflozin, is a novel sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This compound has gained attention due to its potential therapeutic applications in managing Type 2 diabetes mellitus. This article reviews the biological activity of Luseogliflozin, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Luseogliflozin has the following chemical characteristics:
- Molecular Formula : C23H30O6S
- Molecular Mass : 434.55 g/mol
- CAS Registry Number : 898537-18-3
- Melting Point : 155.0 - 157.0 °C .
Luseogliflozin acts primarily by inhibiting the SGLT2 protein in the renal proximal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels in patients with diabetes . The selectivity of Luseogliflozin for SGLT2 over SGLT1 is significant, with reported selectivity ratios indicating a potent effect on glucose transport .
Antidiabetic Activity
Clinical studies have demonstrated that Luseogliflozin significantly reduces HbA1c levels and fasting plasma glucose in patients with Type 2 diabetes . The compound's efficacy has been compared with other SGLT2 inhibitors, showing competitive results.
Metabolic Stability and Pharmacokinetics
Research indicates that Luseogliflozin exhibits favorable pharmacokinetic properties:
- Half-Life : Approximately 12 hours.
- Bioavailability : High oral bioavailability due to its chemical structure.
- Renal Clearance : Primarily eliminated via urine, with minimal hepatic metabolism .
Efficacy in Clinical Trials
A Phase II clinical trial evaluated the efficacy of Luseogliflozin in patients with Type 2 diabetes. Results showed:
- HbA1c Reduction : Mean reduction of 0.8% after 12 weeks of treatment.
- Weight Loss : Average weight reduction of approximately 3 kg.
- Urinary Glucose Excretion : Increased urinary glucose excretion correlated with dose .
Safety Profile
The compound was generally well-tolerated among participants, with common adverse effects including urinary tract infections and genital mycotic infections, consistent with other SGLT2 inhibitors . Long-term safety data are still being evaluated.
Comparative Analysis
The following table summarizes the biological activity and pharmacological effects of Luseogliflozin compared to other SGLT2 inhibitors:
Compound | HbA1c Reduction (%) | Weight Loss (kg) | Common Side Effects |
---|---|---|---|
Luseogliflozin | 0.8 | 3 | UTIs, genital infections |
Dapagliflozin | 0.7 | 2.5 | UTIs, dehydration |
Empagliflozin | 0.9 | 3.5 | UTIs, hypotension |
属性
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSOLWOTCHFFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。